

# Citalopram Hydrobromide Pharmacokinetics in Animal Models: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Citalopram Hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of **citalopram hydrobromide** in various preclinical animal models. Citalopram, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression and other psychiatric disorders. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in different animal species is crucial for the non-clinical safety assessment and for predicting its behavior in humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows to support drug development and research.

## Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of citalopram exhibits notable variability across different animal species. These differences are critical for extrapolating preclinical data to human clinical scenarios. The following tables summarize key pharmacokinetic parameters of citalopram in mice, rats, dogs, and non-human primates.

### Table 1: Citalopram Pharmacokinetic Parameters in Mice

Parameter	Value	Dose & Route	Mouse Strain	Reference
Half-life ( $t_{1/2}$ )	1.5 hours	24 mg/kg (oral)	Not Specified	[1]
Clearance (CL)	87 ml/min/kg (male)	24 mg/kg (oral)	Not Specified	[1]
	116 ml/min/kg (female)			
Peak Concentration ( $C_0$ )	Higher in nonpregnant vs. pregnant mice	20 mg/kg (IP)	Not Specified	[2][3]
Area Under the Curve (AUC)	Reduced by 25% in pregnant mice	20 mg/kg (IP)	Not Specified	[2][3]
Volume of Distribution ( $V_d$ )	Increased by 22% from GD14 to GD18	20 mg/kg (IP)	Not Specified	[2][3]

**Table 2: Citalopram Pharmacokinetic Parameters in Rats**

Parameter	Value	Dose & Route	Rat Strain	Reference
Half-life ( $t_{1/2}$ )	3 hours	8 mg/kg (oral)	Not Specified	[1]
Clearance (CL)	82 ml/min/kg (male)	8 mg/kg (oral)	Not Specified	[1]
	103 ml/min/kg (female)			
Bioavailability	Dose-dependent	0.3-60 mg/kg (oral)	Wistar	[4]
S-enantiomer/R-enantiomer Ratio (Serum)	1.01	10 mg/kg/day (osmotic pump)	Not Specified	[5]
S-enantiomer/R-enantiomer Ratio (Brain)	~1.01	10 mg/kg/day (osmotic pump)	Not Specified	[5]

**Table 3: Citalopram Pharmacokinetic Parameters in Dogs**

Parameter	Value	Dose & Route	Dog Breed	Reference
Half-life ( $t_{1/2}$ )	3.5 - 8 hours	1, 4, 5, & 10 mg/kg (oral)	Not Specified	[1]
9.6 hours (Citalopram)	Not Specified	Beagle	[6]	
8.1 hours (DCIT)				
27.8 hours (DDCIT)				
Clearance (CL)	14 - 37 ml/min/kg	1, 4, 5, & 10 mg/kg (oral)	Not Specified	[1]

**Table 4: Citalopram Pharmacokinetic Parameters in Non-Human Primates**

Parameter	Value	Dose & Route	Species	Reference
Half-life ( $t_{1/2}$ )	3 hours (estimate)	4 mg/kg (oral)	Baboon	[1]
Clearance (CL)	39 ml/min/kg	4 mg/kg (oral)	Baboon	[1]
ID <sub>50</sub>	0.059 mg/kg	Single dose	Monkey	[7][8]
K <sub>i</sub> (plasma)	9.7 nmol/L	Single dose	Monkey	[7][8]

## Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are summaries of experimental protocols from key cited studies.

### Protocol 1: Pharmacokinetics in Pregnant Mice

- Objective: To characterize pregnancy-induced changes in citalopram pharmacokinetics.[2][3]
- Animals: Nonpregnant and pregnant mice at gestational day (GD) 14 and 18.[2][3]
- Drug Administration: A single intraperitoneal (IP) injection of 20 mg/kg of body weight citalopram.[2][3]
- Sampling: Blood samples were collected at various time points from 3.5 minutes to 3.5 hours post-administration.[2][3]
- Analysis: Serum concentrations of citalopram were determined, and pharmacokinetic parameters were calculated.[2][3]
- Rationale for IP Administration: To control the timing of drug delivery and accurately assess acute pharmacokinetic parameters.[2][3]

### Protocol 2: Population Pharmacokinetic Modeling in Rats

- Objective: To develop a population PK model for citalopram and its major metabolite, N-desmethylocitalopram.[4]
- Animals: Sprague-Dawley (SD) and Wistar rats.[4]
- Drug Administration:
  - SD rats: 0.3, 1, 3, and 10 mg/kg IV and 10 mg/kg PO.[4]
  - Wistar rats: 0.3, 1, 3, 10, 30, and 60 mg/kg PO.[4]
- Sampling: Plasma samples were collected at multiple time points to measure citalopram and metabolite concentrations.[4]
- Analysis: Pharmacokinetic analyses were performed using NONMEM 7.2. A 3-compartment model best described the disposition of citalopram, and a 2-compartment model was used for its desmethyl metabolite.[4]

## Protocol 3: Chronic Administration and Brain Distribution in Rats

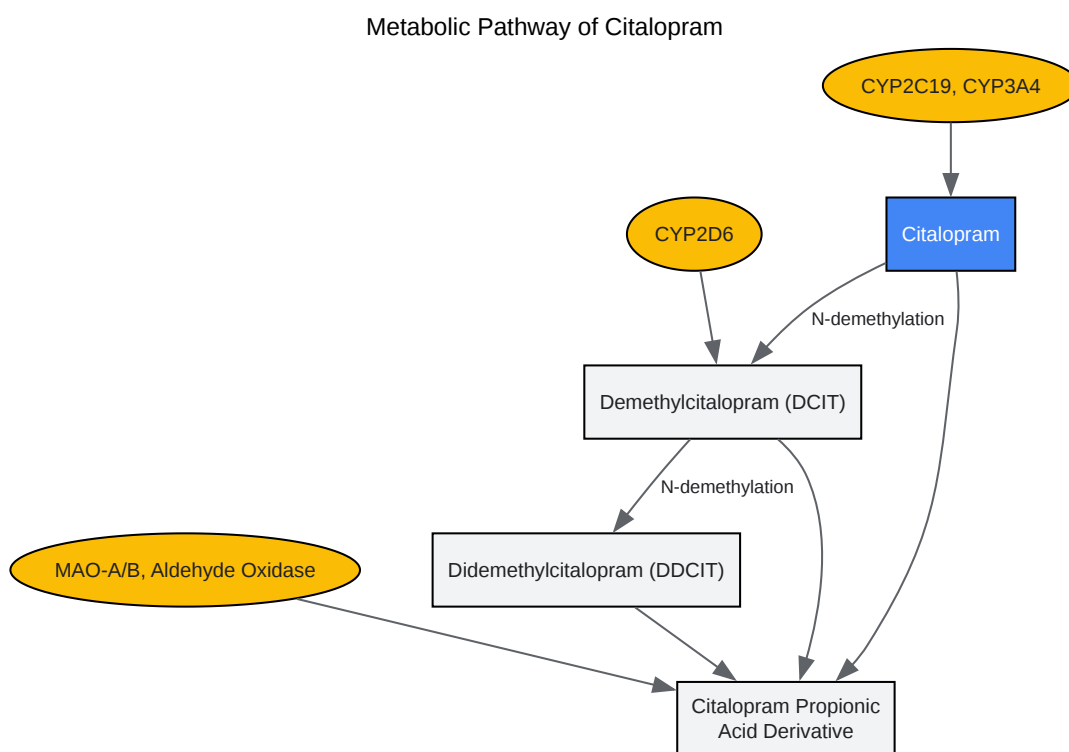
- Objective: To monitor pharmacokinetic and pharmacodynamic responses to chronic citalopram administration.[5]
- Animals: Rats were treated for two weeks.[5]
- Drug Administration: 10 mg/kg/day of racemic citalopram was administered using osmotic pumps for continuous infusion.[5]
- Measurements: Concentrations of racemic and enantioselective citalopram and its metabolites were measured in blood, brain parenchyma, and extracellular space.[5]
- Findings: Racemic citalopram concentration in serum was about tenfold lower than in the brain parenchyma.[5]

## Visualizations: Pathways and Workflows

Visual diagrams are provided to illustrate key processes in citalopram pharmacokinetic studies.

## Metabolic Pathway of Citalopram

Citalopram is primarily metabolized in the liver through N-demethylation to its main metabolites, demethylcitalopram (DCIT) and didemethylcitalopram (DDCIT).[9] The cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are the primary isozymes involved in this process.[9][10] Further metabolism leads to the formation of a propionic acid derivative.[9]



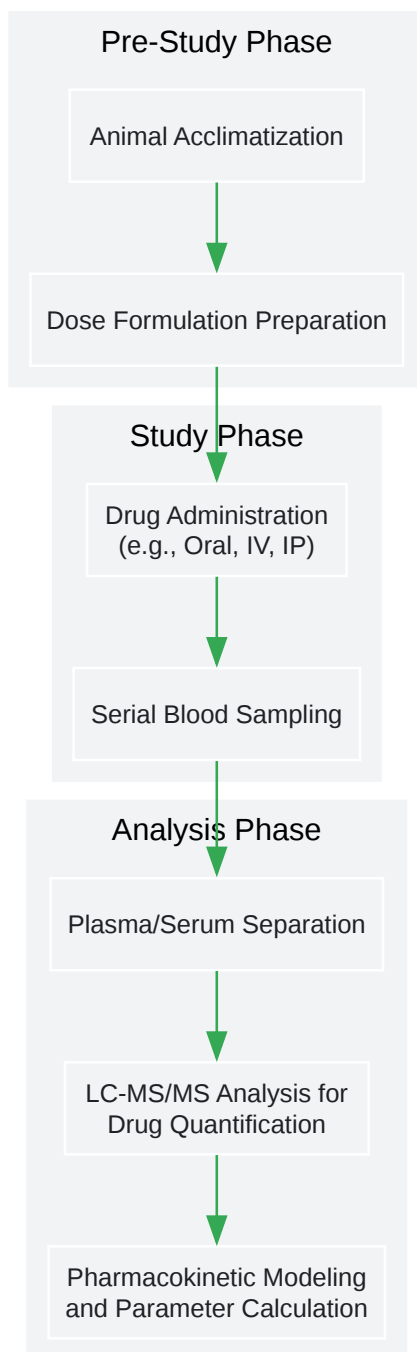
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Caption: Metabolic pathway of citalopram in the liver.

## Experimental Workflow for Animal Pharmacokinetic Study

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of citalopram in an animal model.

## Typical Experimental Workflow for a Pharmacokinetic Study

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